molecular formula C11H15Br2NO B2951020 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide CAS No. 2287335-43-5

8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide

Cat. No.: B2951020
CAS No.: 2287335-43-5
M. Wt: 337.055
InChI Key: KRXFOTLLBCYFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide (IUPAC name: 8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrobromide) is a brominated benzazepine derivative with a hydrobromide salt formulation. It is structurally characterized by a seven-membered azepine ring fused to a benzene core, featuring a bromine atom at position 8, a methyl group at position 5, and a hydroxyl group at position 7 . This compound, also known as SKF83566 hydrobromide, has been studied in pharmacological contexts as a dopamine D1-like receptor antagonist, with applications in neurochemical research . Its hydrobromide salt enhances solubility and stability, making it suitable for experimental use .

Properties

IUPAC Name

8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.BrH/c1-7-6-13-3-2-8-4-10(12)11(14)5-9(7)8;/h4-5,7,13-14H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXFOTLLBCYFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC2=CC(=C(C=C12)O)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide typically involves multiple steps, starting with the construction of the benzazepine core. One common approach is the cyclization of appropriately substituted amines with halogenated precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzazepines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.

Biology: In biological research, 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide may be used to study the effects of brominated compounds on biological systems. It can serve as a probe to investigate enzyme inhibition or receptor binding.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural similarity to other bioactive molecules makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Benzazepine Family
Compound Name Substituents and Key Features Pharmacological Role Reference
SKF38393 (±)-1-Phenyl-7,8-diol; hydrochloride salt; no bromine or methyl groups D1-like receptor partial agonist
SKF82958 6-Chloro-7,8-diol; propenyl group at position 3; hydrobromide salt D1-like receptor full agonist
SCH39166 Hexahydro-benzo-naphthazepine core; chloro and methyl substituents D1-like receptor antagonist
(R)-SKF-82957 hydrobromide 6-Chloro-7,8-diol; (5R)-stereochemistry; methyl group at position 3 D1-like receptor agonist
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol Brominated benzoxepin core (oxygen instead of nitrogen); hydroxyl at position 5 Not pharmacologically characterized

Key Observations :

  • Bromine vs. Chlorine : The bromine atom in the target compound increases molecular weight (243.1 g/mol for brominated benzoxepin vs. ~350 g/mol for benzazepines) and lipophilicity compared to chloro-substituted analogues like SKF82956. Bromine’s larger atomic radius may enhance receptor binding affinity through van der Waals interactions .
  • Methyl Group Positioning : The methyl group at position 5 in the target compound introduces steric effects that may modulate selectivity for dopamine receptor subtypes compared to SKF38393, which lacks this substituent .
  • Salt Form : Hydrobromide salts (e.g., target compound, SKF82958) exhibit distinct crystallinity and solubility compared to hydrochloride salts (e.g., SKF38393) .
Pharmacological Activity Comparison
  • Target Compound (SKF83566) : Demonstrates potent D1 receptor antagonism, with studies showing negligible effects on baseline synaptic transmission but significant modulation in cocaine-enhanced long-term potentiation (LTP) models .
  • SKF82958 : A full D1 agonist with higher efficacy in cAMP signaling pathways; its chloro and diol groups are critical for agonist activity .
  • SCH39166 : A structurally distinct antagonist with a fused naphthazepine core, showing higher selectivity for D1 over D5 receptors compared to SKF83566 .

Mechanistic Insights :

  • The bromine atom in SKF83566 may reduce metabolic degradation compared to chloro-substituted analogues, prolonging its activity in vivo .
  • The absence of a diol group in SKF83566 (vs. SKF38393 or SKF82958) likely shifts its binding mode from partial/full agonism to antagonism .
Physicochemical Properties
  • Crystallinity : Brominated benzazepines like the target compound exhibit predictable packing patterns in crystal lattices due to bromine’s polarizability, as seen in X-ray studies of related brominated heterocycles .
  • Solubility : Hydrobromide salts generally have lower aqueous solubility than hydrochlorides but improved stability in organic solvents, aligning with formulations used in neurochemical assays .

Biological Activity

8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrobromide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11H12BrN
  • Molecular Weight: 252.12 g/mol
  • CAS Number: 187833-72-3
  • IUPAC Name: 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-benzazepin-7-ol

Research indicates that 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-benzazepin-7-ol may interact with various neurotransmitter systems. The compound is hypothesized to modulate dopaminergic and serotonergic pathways, which could contribute to its psychoactive effects.

Dopaminergic Activity

In vitro studies have shown that this compound exhibits affinity for dopamine receptors. It may act as a partial agonist at D2 receptors, influencing dopaminergic signaling pathways involved in mood regulation and cognition.

Serotonergic Activity

The compound also appears to interact with serotonin receptors (5-HT receptors), potentially affecting mood and anxiety levels. This dual action on both dopamine and serotonin systems suggests a multifaceted mechanism that could be beneficial in treating mood disorders.

Biological Activity Overview

The biological activity of 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-benzazepin-7-ol has been evaluated through various experimental approaches:

Activity Description Reference
Antidepressant EffectsExhibited significant antidepressant-like effects in animal models.
Neuroprotective EffectsDemonstrated protective effects against neurotoxic agents in neuronal cell cultures.
Anxiolytic PropertiesShowed potential anxiolytic effects in behavioral tests involving elevated plus-maze paradigms.

Case Study 1: Antidepressant Activity

A study conducted on rodent models assessed the antidepressant-like effects of 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-benzazepin-7-ol using the forced swim test (FST) and tail suspension test (TST). The results indicated that administration of the compound significantly reduced immobility time compared to control groups, suggesting an antidepressant effect likely mediated through serotonergic pathways.

Case Study 2: Neuroprotection

In a neuroprotection study, neuronal cultures exposed to glutamate toxicity were treated with varying concentrations of the compound. The results showed a dose-dependent reduction in cell death, indicating that 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-benzazepin-7-ol possesses neuroprotective properties that may be beneficial in neurodegenerative conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.